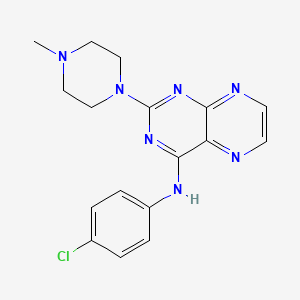![molecular formula C22H18FN3O2S2 B2408027 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 1260998-69-3](/img/structure/B2408027.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiolabeling for Imaging
One study discusses the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, related to a compound within the specified chemical family. This research highlights the synthesis and application of radiolabeled compounds for in vivo imaging, leveraging the fluorine atom in the compound's structure for labeling with fluorine-18. Such applications are crucial for positron emission tomography (PET) imaging, offering insights into neuroinflammatory processes and potential early biomarkers for various diseases (Dollé et al., 2008).
Molecular Structure and Analysis
Another significant application is in the quantum chemical insight into molecular structure, NBO analysis, and spectroscopic (FT–IR, FT–Raman) studies. This research focuses on the detailed molecular structure analysis, vibrational assignments, and intermolecular interactions of a closely related compound. It provides a deep understanding of the compound's drug likeness based on Lipinski's rule and its potential as an antiviral agent, especially in the context of SARS-CoV-2 (Mary et al., 2020).
Antitumor Activity
Research into the synthesis of new derivatives with potential antitumor activity is another application area. A study on potent dual inhibitors of thymidylate synthase and dihydrofolate reductase explores compounds with a similar chemical backbone. These inhibitors showcase significant potential in cancer therapy by targeting crucial enzymes involved in DNA synthesis and repair mechanisms (Gangjee et al., 2008).
Propriétés
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKEFZJYIPTGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
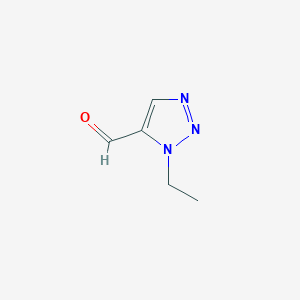
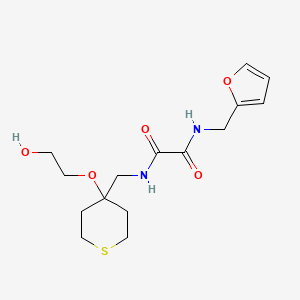
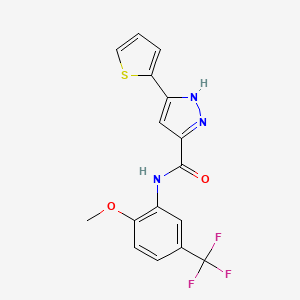






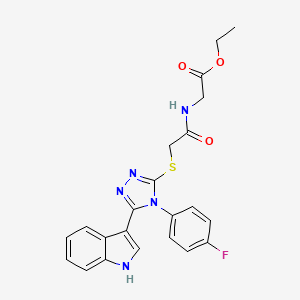
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)
